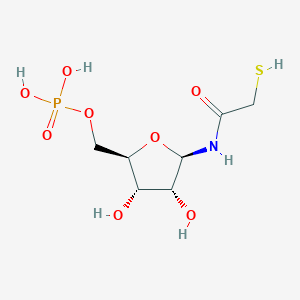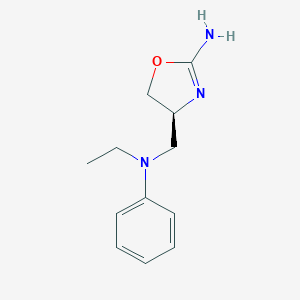
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to (S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine involves intricate organic synthesis techniques, including nucleophilic substitution and ring-opening reactions. For example, a related synthesis approach involves reacting 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone with various amines, leading to amino-acid conjugates through aminolysis, showcasing a method that might be adaptable for synthesizing the subject compound (Benoiton, Hudecz, & Chen, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic techniques. The structural determination is critical for understanding the compound's reactivity and interaction with various nucleophiles and electrophiles. Studies on similar compounds have used IR, UV-Vis, and NMR spectroscopy for structural characterization, providing a foundation for analyzing (S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine (Sancak et al., 2007).
Applications De Recherche Scientifique
Psychoactive Substance Study : A derivative, 4-Methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine (4,4′-dimethylaminorex (4,4′-DMAR)), is examined as a novel psychoactive substance. The paper reviews both scientific and 'grey' literature to understand its characteristics and potential risks (Glanville, Dargan, & Wood, 2015).
Antimicrobial Activity : Research into 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, similar in structure to the compound , showed some of these compounds possess good to moderate activities against test microorganisms (Bektaş et al., 2007).
Antimicrobial Polymers : Poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, which are structurally related, were synthesized and showed antimicrobial potential against Staphylococcus aureus, particularly for longer carbon chain lengths (Waschinski & Tiller, 2005).
Ring Transformation Studies : Research on 4-chloropyrimidines, which are structurally related to the compound , revealed transformations involving amination and ring transformations, providing insights into possible chemical pathways and mechanisms (Plas, Haase, Zuurdeeg, & Vollering, 2010).
Ureido Sugar Synthesis : The compound was used in reactions with amino acid esters to produce new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside, which could have potential applications in medicinal chemistry (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Antioxidative Activity : A study on S-substituted derivatives of related triazole-thiones showed that some of these compounds exhibit significant antioxidative activity, suggesting potential therapeutic applications (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014).
Pharmacological Study : Mannich bases containing a moiety similar to the compound were synthesized and showed promising anti-inflammatory and analgesic properties (Sujith, Rao, Shetty, & Kalluraya, 2009).
Propriétés
IUPAC Name |
(4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPONHQQJLWPUPH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1COC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030323 | |
| Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine | |
CAS RN |
1048346-74-2 | |
| Record name | RO-5166017 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048346742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-5166017 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK98JFQ52U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


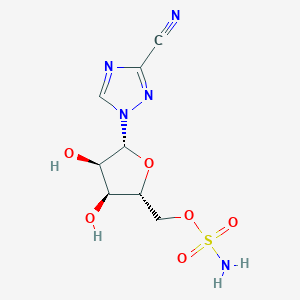
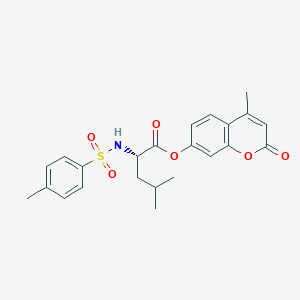




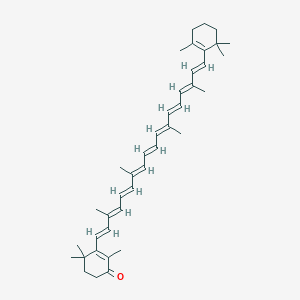
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
